molecular formula C13H16F3NO2 B14842255 2-Tert-butoxy-4-cyclopropoxy-3-(trifluoromethyl)pyridine

2-Tert-butoxy-4-cyclopropoxy-3-(trifluoromethyl)pyridine

Cat. No.: B14842255
M. Wt: 275.27 g/mol
InChI Key: JEGWBSPJXCQRMO-UHFFFAOYSA-N
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Description

2-Tert-butoxy-4-cyclopropoxy-3-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C13H16F3NO2 and a molecular weight of 275.27 g/mol This compound is characterized by the presence of tert-butoxy, cyclopropoxy, and trifluoromethyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-4-cyclopropoxy-3-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-4-cyclopropoxy-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

2-Tert-butoxy-4-cyclopropoxy-3-(trifluoromethyl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-4-cyclopropoxy-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butoxy-4-cyclopropoxy-3-(trifluoromethyl)pyridine is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H16F3NO2

Molecular Weight

275.27 g/mol

IUPAC Name

4-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C13H16F3NO2/c1-12(2,3)19-11-10(13(14,15)16)9(6-7-17-11)18-8-4-5-8/h6-8H,4-5H2,1-3H3

InChI Key

JEGWBSPJXCQRMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC=CC(=C1C(F)(F)F)OC2CC2

Origin of Product

United States

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